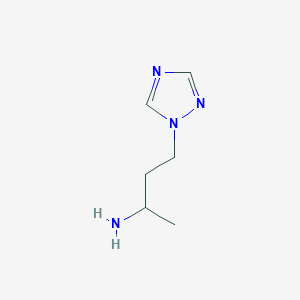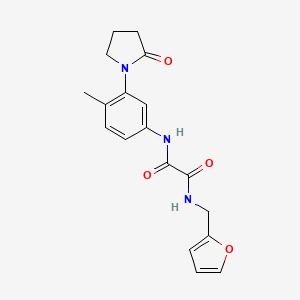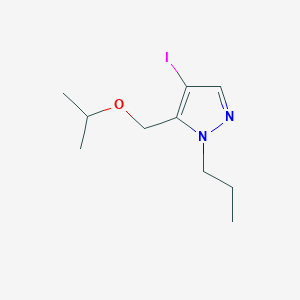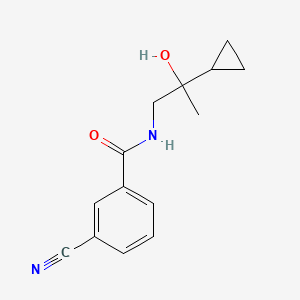
4-(1H-1,2,4-triazol-1-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,4-triazol-1-yl)butan-2-amine is a chemical compound that has been studied for its potential applications in various fields. It has been found to be a part of the synthesis of certain anticancer agents .
Synthesis Analysis
The synthesis of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine and related compounds has been reported in the literature . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine can be analyzed using various techniques such as NMR and MS analysis . The empirical formula is C6H9N3O, and the molecular weight is 139.16 .Aplicaciones Científicas De Investigación
Anticancer Agents
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and evaluated for their anticancer properties . Some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . These hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Inhibition of Cell Proliferation
Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . This indicates the potential of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine in the development of drugs that can inhibit cell proliferation.
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel 1,2,4-triazole derivatives, which have shown promising cytotoxic activity against Hela cell line . These derivatives have also shown proper selectivity against normal and cytotoxic cancerous cell lines .
Binding Affinity to HSP90
A series of 4-(1H-1,2,3-triazol-1-yl)benzoic acid hybrids were synthesized and their HSP90 binding affinity was evaluated . HSP90 is a heat shock protein that plays a key role in the folding, stability, and function of many client proteins. Most of these client proteins are involved in signal transduction, cell cycle control, and transcriptional regulation, and are often overexpressed in cancer cells .
Use in Chemotherapy
High nitrogen containing heterocyclic systems, such as 1,2,4-triazoles, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including chemotherapy .
Use in Propellants, Explosives, and Pyrotechnics
Apart from its pharmaceutical applications, 1,2,4-triazoles have also been used in propellants, explosives, and pyrotechnics .
Direcciones Futuras
The future directions for the research and application of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine could include further exploration of its potential uses in the synthesis of anticancer agents . Additionally, its role in accelerating reaction rates in the CuAAC process suggests potential applications in chemical synthesis .
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-triazole structure have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer effects . These activities are generally attributed to the interaction of the triazole ring with biological targets, leading to alterations in cellular processes .
Biochemical Pathways
Other triazole compounds have been shown to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . This suggests that 4-(1H-1,2,4-triazol-1-yl)butan-2-amine might also interfere with similar biochemical pathways.
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines , suggesting that 4-(1H-1,2,4-triazol-1-yl)butan-2-amine might have similar effects.
Propiedades
IUPAC Name |
4-(1,2,4-triazol-1-yl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-6(7)2-3-10-5-8-4-9-10/h4-6H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGHRYHUQOMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=NC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-yl)butan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)


![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)



![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)
